Calcium Antagonistic Potency of the Pyridothiazine Core: EC₅₀ Benchmarking Against Benzothiazepine and Pyridothiazepine Comparators
The pyridothiazine scaffold (exemplified by MM‑10 and MM‑11) displays calcium antagonistic activity with defined negative inotropic EC₅₀ values. MM‑10 exhibits an EC₅₀ of 32 µmol/L on guinea‑pig papillary muscle, while MM‑11 achieves 24 µmol/L under identical conditions [1]. This compares to the related pyridothiazepines MM‑4 (27 µmol/L) and MM‑6 (19 µmol/L), demonstrating that the pyridothiazine nucleus delivers intermediate potency with a distinct structure–selectivity profile. The 8‑methyl analog serves as the optimal starting point for further side‑chain optimization on this privileged core.
| Evidence Dimension | Negative inotropic effect (EC₅₀) |
|---|---|
| Target Compound Data | Pyridothiazine core (MM‑10): 32 µmol/L; MM‑11: 24 µmol/L |
| Comparator Or Baseline | Pyridothiazepines MM‑4: 27 µmol/L; MM‑6: 19 µmol/L |
| Quantified Difference | Pyridothiazine EC₅₀ 1.2–1.7 × higher than MM‑6; 0.9–1.2 × vs. MM‑4 |
| Conditions | Isolated guinea‑pig papillary muscle; isometric contraction force measurement |
Why This Matters
Quantified core‑class activity defines the potency window for SAR optimization; the 8‑methyl variant provides a chemically accessible entry point to exploit this calcium‑antagonist phenotype.
- [1] Schade B, Studenik C. Effects of novel pyridothiazepines and pyridothiazines on contractility of isolated guinea-pig heart muscle and vascular smooth muscle preparations. Biol Pharm Bull. 1999;22(7):683-686. doi:10.1248/bpb.22.683 View Source
